molecular formula C9H14ClN3 B2863795 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1657033-41-4

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B2863795
CAS No.: 1657033-41-4
M. Wt: 199.68
InChI Key: UPPQKQOYKUKEII-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride” is a chemical compound with the molecular formula C9H14ClN3 . It is a derivative of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine family . These derivatives have been evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against various cell lines .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives involves a series of reactions . A new and straightforward route to synthesize these compounds involves the condensation of 5-aminopyrazole with various bielectrophilic moieties .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazolo[4,3-c]pyridine core with a cyclopropyl group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C9H14ClN3) and molecular weight (199.68) .

Scientific Research Applications

Synthesis and Structural Studies

Research has extensively explored the synthesis and structural analysis of pyrazolo[4,3-c]pyridine derivatives. For instance, studies have developed methods for converting ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various pyrazolo[4,3-c]pyridine derivatives, emphasizing the versatility of these compounds in synthetic organic chemistry (Harb et al., 1989). Additionally, carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazines have been synthesized, showcasing the potential of pyrazolo[4,3-c]pyridine derivatives in forming supramolecular structures through metal-mediated self-assembly (Kong et al., 2012).

Biomedical Applications

The biomedical applications of pyrazolo[4,3-c]pyridine derivatives have been a focus of several studies, highlighting their potential as therapeutic agents. Research has identified these compounds as potential anticancer agents, with specific derivatives showing significant antitumor activity and acting as mitotic inhibitors (Temple et al., 1987). Moreover, a comprehensive review on 1H-pyrazolo[3,4-b]pyridines has discussed their diverse biomedical applications, including their roles in drug development and as targets for various therapeutic interventions (Donaire-Arias et al., 2022).

Material Science Applications

In material science, the functionalization of pyrazolo[4,3-c]pyridine derivatives has been explored to modify their physical and chemical properties. For example, the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands have demonstrated the potential for color tuning in light-emitting devices, highlighting the adaptability of pyrazolo[4,3-c]pyridine derivatives in developing advanced materials (Stagni et al., 2008).

Future Directions

The future directions for “3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride” could involve further exploration of its biological activities and potential applications in medicinal chemistry .

Properties

IUPAC Name

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-2-6(1)9-7-5-10-4-3-8(7)11-12-9;/h6,10H,1-5H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPQKQOYKUKEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC3=C2CNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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